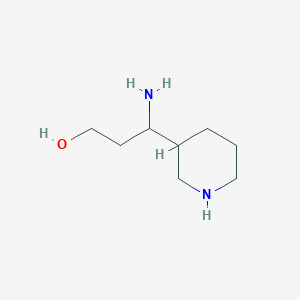

3-Amino-3-(piperidin-3-yl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-amino-3-piperidin-3-ylpropan-1-ol |

InChI |

InChI=1S/C8H18N2O/c9-8(3-5-11)7-2-1-4-10-6-7/h7-8,10-11H,1-6,9H2 |

InChI Key |

LTPDYPOCQCEZEC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(CCO)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 3 Piperidin 3 Yl Propan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. ias.ac.inicj-e.orgamazonaws.com For 3-Amino-3-(piperidin-3-yl)propan-1-ol, two primary retrosynthetic disconnections are most logical, focusing on the C-C and C-N bonds that connect the propanol (B110389) side chain to the piperidine (B6355638) ring.

Disconnection 1 (C-N Bond): The most straightforward disconnection is at the C-N bond of the 3-amino group on the piperidine ring. This approach simplifies the target molecule into a key intermediate, 3-aminopiperidine, and a three-carbon electrophile containing a hydroxyl group, such as 3-hydroxypropanal (B37111) or a related derivative. This strategy is advantageous as it utilizes the well-established chemistry of amine alkylation.

Disconnection 2 (C-C Bond): An alternative disconnection breaks the C-C bond between the piperidine ring and the amino group of the side chain. This leads to a 3-piperidinyl synthon (either a nucleophile or an electrophile) and a 3-amino-1-propanol synthon. This pathway might involve the addition of a piperidin-3-yl organometallic reagent to an appropriate electrophile or the conjugate addition to an activated alkene.

These disconnections guide the design of synthetic routes, highlighting key intermediates such as 3-piperidone, protected 3-aminopiperidine, and various C3 building blocks. The choice of strategy often depends on the desired stereochemical outcome and the availability of starting materials.

Multistep Synthetic Routes to the this compound Core

Building upon the retrosynthetic blueprint, several multistep strategies can be employed to construct the target molecule. These routes often involve the synthesis of a functionalized piperidine core followed by the attachment and modification of the side chain.

Reductive amination is a powerful method for forming C-N bonds and is highly applicable to the synthesis of 3-substituted piperidines. chim.itpearson.com This approach typically starts with an N-protected 3-piperidone. The ketone is first condensed with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

One potential route to the target molecule involves the reductive amination of N-Boc-3-piperidone with a protected 3-amino-1-propanol derivative. Alternatively, a more convergent approach involves the initial synthesis of N-Boc-3-aminopiperidine. This key intermediate can be synthesized via reductive amination of N-Boc-3-piperidone using ammonia (B1221849) or an ammonia equivalent, followed by reaction with a suitable C3 electrophile (e.g., an epoxypropane derivative or an α,β-unsaturated aldehyde) and subsequent reduction. The use of various reducing agents allows for control over the reaction conditions.

| Precursor 1 | Precursor 2 | Reducing Agent | Product | Reference(s) |

| N-Boc-3-piperidone | Ammonia | Sodium Cyanoborohydride | N-Boc-3-aminopiperidine | chim.it |

| Benzaldehyde | Piperidine | Sodium Cyanoborohydride | N-benzylpiperidine | pearson.com |

| N-Boc-3-piperidone | Methylamine | Transaminase | N-Boc-3-(methylamino)piperidine | beilstein-journals.orggoogle.com |

This table presents examples of reductive amination for the synthesis of substituted piperidines.

An alternative strategy for the synthesis of the 3-aminopiperidine core involves the use of nitro-tetrahydropyridine precursors. google.comgoogle.comwipo.int This method typically begins with the conjugate addition of a nitroalkane to an activated pyridine (B92270) species or a related precursor. The resulting nitro-tetrahydropyridine intermediate can then be elaborated. The key step is the reduction of the nitro group to a primary amine, which is often achieved concurrently with the hydrogenation of the tetrahydropyridine (B1245486) double bond to yield the saturated piperidine ring. This pathway provides a versatile entry to 3-aminopiperidine derivatives, which can then be further functionalized to introduce the 3-hydroxypropyl side chain. google.com A specific embodiment of this approach can lead to novel 3-nitropiperidine-4-ol compounds, which are valuable intermediates for pharmaceutically active agents. google.com

| Starting Material | Key Intermediate | Key Transformation | Product | Reference(s) |

| Activated Pyridine | 3-Nitro-tetrahydropyridine | Catalytic Hydrogenation | 3-Aminopiperidine derivative | google.comgoogle.com |

This table illustrates the general pathway for synthesizing 3-aminopiperidines via nitro-tetrahydropyridine intermediates.

One-pot syntheses, which involve multiple reaction steps in a single flask without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. mdpi.com While a specific one-pot synthesis for this compound is not prominently reported, existing methodologies can be adapted. For instance, enzyme cascades have been developed for the one-pot synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives from amino alcohols. rsc.orgrsc.org Such a biocatalytic approach, utilizing enzymes like galactose oxidase and imine reductase, could potentially be engineered to incorporate the C3 side chain formation in a streamlined process, minimizing purification steps and preventing the racemization of labile intermediates. rsc.orgrsc.org

Sulfinimines, particularly those derived from Ellman's chiral tert-butanesulfinamide, are exceptionally useful precursors for the asymmetric synthesis of amines and amino alcohols. researchgate.net The sulfinyl group acts as a powerful chiral auxiliary, directing the stereoselective addition of nucleophiles to the imine C=N bond. This methodology is highly relevant for establishing the stereochemistry of the 1,3-amino alcohol moiety in the target molecule's side chain. nih.govacs.org

A plausible synthetic route would involve the reaction of a metalloenamine, derived from a ketone and a chiral sulfinamide, with an appropriate aldehyde. The resulting β-hydroxy-N-sulfinyl imine can then be stereoselectively reduced to furnish either syn- or anti-1,3-amino alcohols with high diastereomeric ratios. nih.gov This chiral side chain can then be coupled to a pre-formed piperidine ring to complete the synthesis. This approach offers excellent control over the absolute configuration of the newly formed stereocenters. acs.orgrsc.org

| Sulfinimine Precursor | Nucleophile/Reagent | Key Intermediate | Final Product Type | Diastereomeric Ratio | Reference(s) |

| N-sulfinyl imine | Aldehyde/Metalloenamine | β-hydroxy-N-sulfinyl imine | syn- or anti-1,3-amino alcohol | High | nih.gov |

| N-sulfinyl-β-amino ketone | Li(t-BuO)₃AlH | N-sulfinyl-syn-1,3-amino alcohol | syn-1,3-amino alcohol | High | acs.org |

| N-sulfinyl-β-amino ketone | LiEt₃BH | N-sulfinyl-anti-1,3-amino alcohol | anti-1,3-amino alcohol | High | acs.org |

This table summarizes the use of sulfinimines in the asymmetric synthesis of 1,3-amino alcohols.

Asymmetric Synthesis and Stereocontrol Techniques

Controlling the absolute stereochemistry at the two chiral centers of this compound is a critical challenge. Asymmetric synthesis can be achieved through various techniques, including reagent-controlled, substrate-controlled, and catalyst-controlled methods.

Enzymatic asymmetric amination represents a powerful catalytic approach. The use of ω-transaminases to convert a prochiral precursor like N-Boc-3-piperidone into enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine has been successfully demonstrated. beilstein-journals.orggoogle.comscispace.com This biocatalytic method offers high optical purity and operates under mild, environmentally friendly conditions. google.comgoogle.com The resulting chiral 3-aminopiperidine is a valuable building block that can be elaborated into the final target molecule with its piperidine stereocenter pre-defined.

Substrate-controlled synthesis can be achieved by starting from a chiral pool material. For example, a multi-step synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives has been developed starting from L-glutamic acid. researchgate.net This approach uses the inherent chirality of the starting material to direct the stereochemical outcome of the final product.

Reagent-controlled synthesis , as discussed previously, is exemplified by the use of sulfinimine precursors . The addition of organometallic reagents to chiral N-tert-butanesulfinyl imines allows for the construction of the chiral 1,3-amino alcohol side chain with a high degree of stereocontrol, which can then be coupled with the piperidine moiety. acs.org

These diverse asymmetric strategies provide a toolkit for chemists to selectively synthesize specific stereoisomers of this compound, which is crucial for investigating its biological properties.

Enantioselective Synthesis via Catalytic Hydrogenation Methods

Catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters. For the synthesis of the chiral 3-aminopiperidine core, this method is applied to prochiral precursors such as tetrahydropyridines or enamides. A common strategy involves a multi-step process beginning with the partial reduction of a pyridine precursor, followed by an asymmetric catalytic step, and a final hydrogenation.

One advanced approach is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.org In this method, a dihydropyridine (B1217469) intermediate is coupled with aryl or vinyl boronic acids to create a 3-substituted tetrahydropyridine with high enantioselectivity. acs.org A subsequent palladium-on-carbon (Pd/C) mediated hydrogenation reduces the double bond to yield the final enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cn While effective, some asymmetric hydrogenation routes to 3-aminopiperidine precursors have been noted to yield modest enantioselectivity and require the use of expensive and rare chiral ligands and metal catalysts. google.com

| Catalyst System | Precursor Type | Product | Key Advantages |

| Rhodium complex / Chiral Ligand | Dihydropyridine | 3-Substituted Tetrahydropyridine | High yield and excellent enantioselectivity. acs.org |

| Palladium on Carbon (Pd/C) | Tetrahydropyridine | 3-Substituted Piperidine | Effective for final reduction step. snnu.edu.cn |

| Platinum on Carbon (Pt/C) | N-Boc protected 3-aminolactam | N-Boc-3-aminopiperidine | Hydrogenation under mild conditions (5 bar H₂). google.com |

This table summarizes catalyst systems used for the enantioselective synthesis of 3-substituted piperidine precursors.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This method is particularly useful in the early stages of drug development due to its reliability. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be employed in several ways. For instance, an auxiliary, such as a pseudoephedrine or oxazolidinone derivative, could be attached to a precursor of the propan-1-ol side chain. wikipedia.orgnih.gov This would control the stereoselective addition of this chain to the 3-position of a piperidine ring precursor. Alternatively, the auxiliary could be incorporated into the piperidine precursor itself to direct reactions that form the stereocenter at the C3 position. Amino acids and their derivatives are also frequently used as chiral auxiliaries, offering a readily available source of chirality. researchgate.net The selection of the auxiliary is critical as it influences the conformation of the transition state, thereby dictating the facial selectivity of the reaction. wikipedia.org

Diastereoselective Control in Reaction Sequences

Given that this compound possesses two stereocenters, controlling the relative stereochemistry between the C3 of the piperidine ring and the chiral carbon of the side chain is crucial. Diastereoselective strategies are employed to synthesize specific diastereomers (e.g., (R,R), (S,S), (R,S), or (S,R)).

A powerful strategy for synthesizing highly substituted piperidines involves the diastereoselective functionalization of tetrahydropyridine intermediates. nih.govacs.org Methods such as stereoselective epoxidation of the tetrahydropyridine double bond, followed by regioselective ring-opening with a nucleophile, can install multiple stereocenters with high control. acs.org The stereochemical outcome of the epoxidation can be directed by existing substituents on the ring, which may sterically block one face of the double bond or direct the reagent through hydrogen bonding. acs.org

Another approach involves the initial synthesis of a specific piperidine diastereomer, followed by epimerization to access the others. For example, the hydrogenation of substituted pyridines often diastereoselectively yields cis-piperidines. whiterose.ac.uk These can then be converted to the corresponding trans-diastereoisomers through base-mediated epimerization, providing access to a wider range of stereoisomers. whiterose.ac.uk

Enzymatic or Biocatalytic Resolution Methods

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis for producing enantiopure compounds. Enzymes can perform reactions with exceptional stereo-, regio-, and chemoselectivity under mild, aqueous conditions.

For synthesizing the chiral 3-aminopiperidine core, ω-transaminases have proven highly effective. beilstein-journals.org These enzymes catalyze the asymmetric amination of a prochiral ketone, such as N-Boc-3-piperidone, to produce the corresponding chiral amine with high yield and enantiomeric excess. beilstein-journals.orgscispace.com This method allows for the synthesis of either the (R) or (S) enantiomer by selecting the appropriate transaminase enzyme. beilstein-journals.org

Another innovative biocatalytic route is the use of multi-enzyme cascades. A one-pot cascade utilizing a galactose oxidase (GOase) and an imine reductase (IRED) can convert amino alcohols derived from renewable sources like L-lysine into N-protected L-3-aminopiperidines. rsc.orgresearchgate.net This streamlined approach avoids the isolation of unstable intermediates and maintains high enantiopurity. rsc.orgrsc.org Dynamic kinetic resolution (DKR) is another powerful enzymatic strategy. In this process, a stereoselective enzyme acts on one enantiomer of a racemic mixture, while a racemase simultaneously interconverts the enantiomers of the starting material, theoretically allowing for a 100% yield of a single enantiomeric product. nih.gov

| Enzyme Class | Reaction Type | Substrate Example | Product Example |

| ω-Transaminase (TAs) | Asymmetric Reductive Amination | N-Boc-3-piperidone | (R)- or (S)-3-Amino-1-Boc-piperidine beilstein-journals.org |

| Galactose Oxidase (GOase) & Imine Reductase (IRED) | One-Pot Cascade (Oxidation/Reductive Amination) | N-Cbz-L-lysinol | L-3-N-Cbz-aminopiperidine rsc.orgresearchgate.net |

| Amino Acid Amidase & Racemase | Dynamic Kinetic Resolution | Racemic Amino Acid Amide | Enantiopure Amino Acid nih.gov |

This table illustrates various enzymatic methods applicable to the synthesis of chiral 3-aminopiperidine and related compounds.

Derivatization and Functionalization Strategies of the this compound Moiety

The this compound scaffold contains three distinct functional groups amenable to derivatization: the secondary amine of the piperidine ring, the primary amine of the side chain, and the primary hydroxyl group. The selective modification of these sites allows for the synthesis of a diverse library of analogues for structure-activity relationship studies.

Piperidine Nitrogen (Secondary Amine): This amine can undergo standard N-alkylation or N-acylation reactions. Due to its secondary nature, it is generally less sterically hindered than the piperidine carbon atoms, making it a reactive site for functionalization.

Side-Chain Amine (Primary Amine): The primary amine is a key site for modification. It can be acylated to form amides, alkylated, or used in reductive amination reactions. Pre-column derivatization techniques used for HPLC analysis, such as reaction with benzoyl chloride or para-toluene sulfonyl chloride, demonstrate the reactivity of this group for forming stable amide and sulfonamide linkages. google.comresearchgate.net Selective functionalization in the presence of the piperidine nitrogen typically requires the use of orthogonal protecting group strategies.

Hydroxyl Group (Primary Alcohol): The primary alcohol can be converted into esters through reaction with acyl chlorides or carboxylic acids, or into ethers via Williamson ether synthesis. Its reactivity allows for the introduction of a wide range of functionalities at this position.

Controlling selectivity between the two amine groups is a significant challenge. Typically, the piperidine nitrogen would be protected first (e.g., as a Boc or Cbz carbamate) to allow for selective functionalization of the primary amine on the side chain. Subsequently, the protecting group can be removed to allow for derivatization of the piperidine nitrogen if desired.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A primary green strategy is the use of biocatalysis, as detailed in section 2.3.4. Enzymatic methods operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby avoiding the need for harsh reagents and volatile organic solvents. beilstein-journals.orgrsc.org

Another key principle is the use of renewable feedstocks. Synthetic routes that begin from bio-renewable materials, such as amino acids (e.g., L-lysine) or furan (B31954) derivatives from biomass, offer a sustainable alternative to petroleum-based starting materials. rsc.orgrsc.org For instance, a reported green synthesis of 2-aminomethylpiperidine starts from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org

Developing more atom-economical routes that avoid protecting groups and reduce the number of synthetic steps is also a central goal. One-pot or tandem reactions, where multiple transformations occur in a single reactor, significantly reduce waste from solvent use and purification steps. researchgate.net The development of efficient catalytic cycles using earth-abundant metals instead of rare and toxic heavy metals further enhances the sustainability of the synthesis.

Finally, replacing hazardous reagents and solvents is crucial. For example, research into alternatives for piperidine, which is itself a hazardous chemical often used as a reagent in solid-phase peptide synthesis, highlights the ongoing effort to find greener substitutes in synthetic chemistry. rsc.orgunibo.it

Structural Characterization and Elucidation of 3 Amino 3 Piperidin 3 Yl Propan 1 Ol

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the definitive structural elucidation of 3-Amino-3-(piperidin-3-yl)propan-1-ol, providing granular insights into its atomic connectivity, molecular mass, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Topology

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for confirming the compound's topology.

¹H NMR Spectroscopy: The proton NMR spectrum of this molecule is complex due to the presence of multiple chiral centers and diastereotopic protons. The signals for the piperidine (B6355638) ring protons typically appear as a series of overlapping multiplets in the range of 1.50-3.00 ppm. The protons on the carbon adjacent to the secondary amine (C2 and C6) would be expected to resonate further downfield. The methine proton at the C3 position of the piperidine ring, being adjacent to both a nitrogen atom and a chiral center, would likely present a complex multiplet. The protons of the propanol (B110389) side chain would also exhibit distinct signals. The methylene (B1212753) group adjacent to the hydroxyl function (-CH₂OH) would likely appear as a triplet around 3.60 ppm, while the other methylene group would be observed further upfield. The protons on the primary and secondary amines, as well as the hydroxyl proton, are exchangeable and may appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, eight distinct signals would be expected. The carbons of the piperidine ring would resonate in the range of 25-60 ppm. The carbon bearing the hydroxyl group (C1 of the propanol chain) would be the most deshielded of the sp³ carbons, likely appearing around 60-65 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine CH₂ | 1.50 - 1.90 (m) | 25 - 35 |

| Piperidine CH₂-N | 2.50 - 3.00 (m) | 45 - 55 |

| Piperidine CH-N | 2.80 - 3.20 (m) | 50 - 60 |

| Propanol CH₂ | 1.60 - 1.80 (m) | 30 - 40 |

| Propanol CH-NH₂ | 3.00 - 3.40 (m) | 50 - 55 |

| Propanol CH₂-OH | 3.50 - 3.70 (t) | 60 - 65 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₈N₂O), the expected exact mass is approximately 158.1419 g/mol .

Under electron ionization (EI), a common fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For the piperidine ring, this can lead to the loss of various alkyl radicals. The propanol side chain can also undergo characteristic fragmentations, such as the loss of a water molecule (M-18) from the molecular ion. The cleavage of the bond between the piperidine ring and the propanol side chain is also a probable fragmentation pathway.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Identity |

|---|---|

| 158 | [M]⁺ (Molecular Ion) |

| 141 | [M - NH₃]⁺ |

| 127 | [M - CH₂OH]⁺ |

| 99 | [Piperidine ring fragmentation] |

| 84 | [Piperidine ring fragment] |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol and the N-H stretching of the primary and secondary amines. The N-H bending vibrations of the primary amine would likely appear around 1590-1650 cm⁻¹. The C-N stretching vibrations of the aliphatic amines would be observed in the 1020-1250 cm⁻¹ region, while the C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹.

Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3200 - 3500 (medium) |

| N-H (Primary Amine) | Bending | 1590 - 1650 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-O (Primary Alcohol) | Stretching | ~1050 |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds. Due to the lack of a strong UV chromophore in this compound, direct detection by UV-Vis is challenging. nih.gov To overcome this, pre-column derivatization is often employed. Reagents such as benzoyl chloride or para-toluenesulfonyl chloride can be reacted with the amine groups to introduce a chromophoric tag, allowing for sensitive UV detection. nih.govgoogle.com A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

The presence of multiple chiral centers in the molecule means that it can exist as different stereoisomers (enantiomers and diastereomers). Chiral HPLC is the preferred method for separating and quantifying these isomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. nih.govresearchgate.net The mobile phase in chiral HPLC is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). nih.gov

Typical HPLC and Chiral HPLC Conditions

| Parameter | Purity Assessment (Reversed-Phase HPLC) | Isomer Separation (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Hexane/Isopropanol or Ethanol with amine modifier |

| Detection | UV (after derivatization) | UV (after derivatization) |

| Derivatizing Agent | Benzoyl chloride, p-toluenesulfonyl chloride | Benzoyl chloride, p-toluenesulfonyl chloride |

Preparative Chromatography for Scaled Separation

Preparative chromatography is an essential technique for the isolation and purification of specific compounds from a mixture on a large scale, which is critical for obtaining sufficient quantities of this compound for further structural analysis and study. chromatographyonline.com Given that the synthesis of this molecule can result in stereoisomers and other impurities, high-resolution separation is paramount.

High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. For a polar compound like this compound, reversed-phase HPLC is often employed. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases. To separate the potential stereoisomers of the molecule, chiral chromatography is necessary. This involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and effective separation.

For instance, chiral columns with glycoprotein-based packing materials have been successfully used for the analytical separation of related chiral amines like 3-aminopiperidine, indicating their potential applicability for preparative scale separation of this compound derivatives. google.com The efficiency of the separation is influenced by factors such as the composition of the mobile phase (e.g., mixtures of aqueous buffers and organic solvents like acetonitrile or methanol), flow rate, and column temperature. google.comnih.gov

Below is a table summarizing typical parameters that could be optimized for the preparative HPLC separation of this compound isomers.

| Parameter | Typical Setting/Phase | Purpose |

| Technique | Preparative Reversed-Phase HPLC | Purification and isolation of the target compound from reaction byproducts. |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, glycoprotein) | Separation of the four potential stereoisomers. |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., Acetonitrile, Methanol). google.com | To elute the compound and its isomers from the column with sufficient resolution. |

| Flow Rate | Dependent on column diameter; typically higher than analytical scale (e.g., >10 mL/min). nih.gov | To process larger sample volumes in a reasonable timeframe. |

| Detection | UV-Vis Detector (after derivatization if needed), Mass Spectrometry (MS). google.com | To monitor the elution of the compound and collect the correct fractions. |

Stereochemical Analysis and Absolute Configuration Determination

The molecule this compound possesses two chiral centers: one at the C3 position of the piperidine ring and another at the carbon atom of the propanol chain to which the amino group is attached. This results in the possibility of four distinct stereoisomers: (3R, αR), (3S, αS), (3R, αS), and (3S, αR), where α refers to the stereocenter on the propanol side chain. Determining the specific stereochemistry of an isolated isomer is a critical step in its characterization.

The absolute configuration of chiral centers is often determined through a combination of techniques. One powerful method involves the use of X-ray crystallography on a single crystal of the compound or a suitable derivative, which provides an unambiguous assignment of the three-dimensional arrangement of atoms. mdpi.com

In the absence of suitable crystals, chemical and spectroscopic methods are employed. The Mosher's method is a well-established NMR spectroscopic technique used to determine the absolute configuration of chiral amines and alcohols. usm.edu This involves reacting the chiral amine with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric amides. The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original amine. usm.edu

Furthermore, the synthesis of enantiomerically pure compounds starting from materials of known chirality can also establish the absolute configuration. scispace.com For example, derivatives of 3-aminopiperidine have been synthesized from L-glutamic acid, a naturally occurring amino acid with a known S-configuration, thereby defining the stereochemistry of the final product. researchgate.net

| Method | Principle | Application to this compound |

| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystal lattice to determine the precise arrangement of atoms in 3D space. mdpi.com | Unambiguous determination of the relative and absolute configuration of both stereocenters in a single stereoisomer. |

| Chiral Derivatization NMR (e.g., Mosher's Method) | Formation of diastereomers with a chiral reagent (e.g., MTPA) results in distinguishable NMR signals, which can be analyzed to deduce the configuration. usm.edu | The amino group can be derivatized to determine the configuration of the adjacent stereocenter. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Comparison of the experimental CD spectrum with theoretical calculations or with spectra of related compounds of known configuration. |

| Asymmetric Synthesis | Synthesis using a chiral starting material or a stereoselective catalyst to produce a product with a specific, known stereochemistry. scispace.com | Synthesizing the molecule from a chiral precursor like (R)- or (S)-3-aminopiperidine would establish the configuration at the C3 position. |

Conformational Analysis of the Piperidine Ring and Substituent Orientations

Generally, substituents on a piperidine ring prefer the equatorial orientation to avoid steric hindrance known as 1,3-diaxial interactions. nih.gov An axial substituent experiences steric repulsion from the other two axial atoms on the same side of the ring. Therefore, it is highly probable that the thermodynamically most stable conformer of this compound features the 3-(3-aminopropan-1-ol) side chain in an equatorial position.

While the chair is the most stable conformation, other forms such as the boat and twist-boat conformations exist in equilibrium, although they are typically higher in energy. nih.gov The energy difference between the conformers can be estimated using computational chemistry methods (quantum mechanics) or inferred from experimental data obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov NMR, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide detailed insights into the predominant conformation in solution and the orientation of substituents. mdpi.org

| Conformation | Substituent Position | Relative Energy (Predicted) | Key Steric Interactions |

| Chair | Equatorial | Lowest | Minimal steric strain. This is the predicted most stable conformation. |

| Chair | Axial | Higher | 1,3-diaxial interactions between the substituent and axial hydrogens at C1 and C5. |

| Twist-Boat | N/A | High | Higher in energy than the chair form; generally a transient intermediate. nih.gov |

| Boat | N/A | Highest | High energy due to eclipsing interactions and flagpole steric hindrance. |

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. americanpharmaceuticalreview.com This technique provides precise information on bond lengths, bond angles, torsional angles, and the absolute configuration of stereocenters, offering a complete picture of the molecule's solid-state conformation. cam.ac.uk

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. nih.gov Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays, often from a synchrotron source for high intensity. nih.gov The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

The diffraction data are then processed to calculate an electron density map of the molecule. This map is interpreted to build a molecular model, which is subsequently refined to best fit the experimental data. The final refined crystal structure confirms the molecular connectivity and provides detailed geometric parameters. Such studies on related piperidine-containing compounds have been instrumental in confirming their chair conformation and the specific orientations of their substituents in the solid state. mdpi.comnih.gov

The data obtained from an X-ray crystallographic analysis are typically summarized in a standardized format, as exemplified in the hypothetical table below for a crystal of this compound.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | A classification of the crystal based on its symmetry. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 9.7 Å, b = 8.9 Å, c = 9.8 Å, β = 101.4° | The dimensions of the repeating unit of the crystal lattice. nih.gov |

| Volume (V) | 838 ų | The volume of the unit cell. nih.gov |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Resolution | 0.8 Å | A measure of the level of detail resolved in the electron density map. |

| R-factor | < 0.05 | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational and Theoretical Investigations of 3 Amino 3 Piperidin 3 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. als-journal.comscirp.org The process begins with geometry optimization, where the molecule's three-dimensional arrangement is adjusted to find the most stable, lowest-energy conformation. als-journal.com For 3-Amino-3-(piperidin-3-yl)propan-1-ol, this would involve determining the preferred chair conformation of the piperidine (B6355638) ring and the rotational positions (torsion angles) of the amino and hydroxyl groups on the propanol (B110389) side chain. wikipedia.org

The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of DFT calculations. als-journal.comscirp.org Once the geometry is optimized, various electronic properties can be calculated, including the distribution of electron density, atomic charges, and bond orders. This provides a detailed picture of the molecule's internal electronic environment.

Table 1: Representative Data from a DFT Geometry Optimization This table is illustrative and shows the type of data that would be generated from a DFT calculation. Actual values for this compound would require a specific computational study.

| Parameter | Description | Example Value |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the optimized molecule. | -518.XXXX |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 2.XX D |

| C-N Bond Length (Å) | The distance between a carbon and nitrogen atom in the piperidine ring. | 1.4XX Å |

| C-O Bond Length (Å) | The distance between the carbon and oxygen atoms in the hydroxyl group. | 1.4XX Å |

| C-N-C Bond Angle (°) | The angle formed by three atoms within the piperidine ring. | 11X.X° |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. als-journal.com It helps in identifying the regions that are rich or poor in electrons. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. als-journal.com

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups, indicating their acidic nature. This analysis is crucial for predicting how the molecule will interact with other molecules, including receptors or solvents.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's chemical behavior. These indices provide a more detailed understanding of its reactivity profile.

Table 2: Global Reactivity Descriptors This table defines common reactivity indices derived from HOMO and LUMO energies. The formulas provided are standard in computational chemistry.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |

After geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations simulate the vibrational modes of the molecule, where each mode corresponds to a specific type of bond stretching, bending, or twisting.

The calculated frequencies and intensities can be compared with experimental spectra to verify the structure of the synthesized compound. For this compound, characteristic vibrational modes would include N-H stretching from the amine and piperidine groups, O-H stretching from the alcohol, and various C-H, C-N, and C-C stretching and bending modes.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

While quantum chemical calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its flexibility, conformational changes, and interactions with its environment (such as a solvent). researchgate.netrsc.org

For this compound, an MD simulation would reveal the flexibility of the piperidine ring, including its ability to undergo chair-to-boat interconversions, and the rotational freedom of the propanol side chain. wikipedia.org By simulating the molecule in a solvent like water, one could study how hydrogen bonding and other intermolecular interactions influence its conformational preferences. This is particularly important for understanding how the molecule behaves in a biological environment. researchgate.net

Mechanistic Insights from Theoretical Reaction Pathway Studies

Theoretical calculations can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating transition state structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could theoretically study various reactions, such as its synthesis or its metabolism. For example, the synthesis of amino alcohols can occur through the ring-opening of substituted piperidines or via cycloaddition reactions. diva-portal.orgdiva-portal.orgresearchgate.net Computational studies could elucidate the step-by-step mechanism of such reactions, identify key intermediates, and predict which reaction pathways are most favorable. This provides valuable information for optimizing reaction conditions and designing new synthetic routes. youtube.com

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, featuring a primary amine (-NH2), a primary alcohol (-OH), and a secondary amine within the piperidine ring, allows for a complex network of intermolecular interactions. These interactions are primarily governed by hydrogen bonding, with contributions from van der Waals forces. Computational studies on analogous amino alcohols and piperidine derivatives provide significant insights into the nature and strength of these interactions. arxiv.orgacs.orgrsc.org

Hydrogen bonds are the most significant non-covalent interactions in this system. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to a variety of possible intermolecular connections. Theoretical calculations, such as Density Functional Theory (DFT), are employed to determine the geometries and energies of these bonds. colab.ws In computational models of similar amino alcohols, the O-H···N hydrogen bond is generally found to be stronger than the N-H···O and N-H···N bonds. acs.orgnih.gov This is attributed to the higher electronegativity of the oxygen atom, which makes the hydroxyl proton more acidic and a better hydrogen bond donor.

The piperidine ring, in its stable chair conformation, also influences the intermolecular landscape. The axial and equatorial positions of the substituents can affect the steric hindrance and the orientation of the hydrogen bonding groups. Furthermore, the nitrogen atom in the piperidine ring can participate in hydrogen bonding, though its accessibility may be modulated by the ring's conformation and the bulk of the rest of the molecule.

Molecular dynamics (MD) simulations can be utilized to explore the dynamic nature of these hydrogen bonding networks in condensed phases. nih.govrsc.org These simulations can reveal the preferred hydrogen bonding motifs, the average number of hydrogen bonds per molecule, and the lifetimes of these bonds. For a molecule like this compound, it is expected that extensive chain-like or three-dimensional networks of hydrogen bonds would be formed, significantly influencing its physical properties such as boiling point and viscosity.

Below is a data table summarizing plausible intermolecular interaction energies and hydrogen bond characteristics for this compound, derived from computational studies on analogous molecules.

| Interaction Type | Donor-Acceptor Pair | Calculated Interaction Energy (kcal/mol) | Typical Bond Length (Å) |

| Hydrogen Bond | O-H ··· N (primary amine) | -5.5 to -7.5 | 1.8 - 2.0 |

| Hydrogen Bond | N-H ··· O (hydroxyl) | -3.0 to -4.5 | 2.0 - 2.2 |

| Hydrogen Bond | N-H ··· N (piperidine) | -2.5 to -4.0 | 2.1 - 2.3 |

| Hydrogen Bond | O-H ··· O (hydroxyl) | -4.0 to -6.0 | 1.9 - 2.1 |

| van der Waals | Piperidine Ring Stacking | -1.5 to -3.0 | 3.5 - 4.5 |

Note: The data presented in this table are representative values based on computational studies of molecules with similar functional groups and are intended to be illustrative for this compound.

Adsorption Phenomena and Surface Interactions (General Principles)

The adsorption of this compound onto a solid surface is a complex process governed by the interplay of various surface interactions. The presence of polar functional groups, namely the hydroxyl and amino groups, dictates that the primary mechanisms of adsorption on many surfaces will be driven by hydrogen bonding and electrostatic interactions. nih.govmdpi.com

On hydrophilic surfaces, such as metal oxides or silica, the surface often possesses hydroxyl groups or charged sites. The amino and hydroxyl groups of this compound can act as hydrogen bond donors or acceptors with these surface sites. nih.gov For instance, the lone pair of electrons on the nitrogen and oxygen atoms can interact with surface protons, while the acidic protons of the -NH2 and -OH groups can form hydrogen bonds with electronegative atoms on the surface. researchgate.net

The nature of the surface plays a critical role in the adsorption process. On proton-donating (Brønsted acidic) surfaces, the basic amino groups are likely to be the primary adsorption sites. Conversely, on surfaces with electron-rich sites (Lewis basic), the hydroxyl group's proton may be the principal point of interaction. The orientation of the adsorbed molecule will be influenced by the desire to maximize these favorable interactions.

Computational methods like DFT can be used to model the adsorption process and calculate adsorption energies. nih.gov These calculations can predict the most stable adsorption geometries and provide insights into the electronic structure changes that occur upon adsorption. For a molecule with multiple functional groups like this compound, there can be several competing adsorption modes.

The following table outlines the general principles of adsorption for molecules containing amino and hydroxyl functional groups.

| Surface Type | Primary Interaction Mechanism | Key Functional Group Involved | Expected Adsorption Strength |

| Hydroxylated Metal Oxide | Hydrogen Bonding | -OH and -NH2 | Strong |

| Non-polar Polymer | van der Waals / Dispersion Forces | Piperidine Ring and Alkyl Chain | Weak |

| Cationic Surface | Electrostatic Repulsion / H-bonding | -NH2 (protonated) | Variable |

| Anionic Surface | Electrostatic Attraction / H-bonding | -NH2 (protonated) | Strong |

Note: The information in this table describes general principles of surface interactions for the functional groups present in this compound.

Role As a Chemical Building Block in Complex Chemical Architectures

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Future synthetic research on 3-Amino-3-(piperidin-3-yl)propan-1-ol is anticipated to prioritize the development of efficient, sustainable, and economically viable production methods. Current synthetic strategies for structurally similar compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The principles of green chemistry could guide the evolution of more environmentally benign synthetic pathways. rsc.orgrsc.org

Key areas of investigation would include:

Biocatalytic Approaches: The use of enzymes, such as transaminases or alcohol dehydrogenases, could offer highly selective and environmentally friendly routes to chiral amino alcohols and piperidine (B6355638) derivatives. rsc.org An enzymatic cascade could potentially enable the conversion of renewable feedstocks into key intermediates, minimizing the use of harsh chemical reagents. rsc.org

Catalytic Hydrogenation and Amination: Research into novel catalytic systems for the stereoselective hydrogenation of pyridine (B92270) precursors, followed by efficient amination, could streamline the synthesis. acs.org The development of catalysts that can operate under milder conditions with high turnover numbers would be a significant advancement.

Flow Chemistry: The implementation of continuous flow processes could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch manufacturing. news-medical.net

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Multi-step Synthesis | Well-established chemical transformations | Use of hazardous reagents, significant waste generation, multiple purification steps |

| Biocatalytic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations |

| Catalytic Hydrogenation/Amination | Potentially high efficiency and atom economy | Catalyst development and cost, optimization of reaction conditions for stereoselectivity |

| Flow Chemistry | Improved process control and safety, ease of scalability | Initial setup cost, potential for clogging with solid byproducts |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of this compound, a deeper understanding of the reaction kinetics, intermediates, and byproduct formation is essential. The application of Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters. mt.comwikipedia.orglongdom.org

Future research should focus on the implementation of advanced in situ spectroscopic probes to monitor the synthesis in real-time. mt.comspectroscopyonline.com Techniques such as:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. acs.orgmdpi.com

Raman Spectroscopy: Offers complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media and for analyzing crystalline forms. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR could be employed for detailed structural elucidation of transient species and for quantitative analysis of reaction mixtures without the need for sample extraction. news-medical.net

The integration of these techniques with chemometric analysis would enable the development of robust process control strategies, leading to improved yield, purity, and consistency of the final product. nih.gov

Deeper Exploration of Stereochemical Control in Complex Derivatizations

The presence of at least two stereocenters in this compound (at C3 of the piperidine ring and the carbon bearing the amino and propanol (B110389) groups) implies the existence of multiple stereoisomers. The biological and material properties of these isomers are likely to be distinct. Therefore, a critical area of future research will be the development of methods for the stereoselective synthesis of this compound and its derivatives. nih.govresearchgate.netnih.gov

Key research directions include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions is a powerful strategy. acs.org For instance, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate could establish the stereocenter on the piperidine ring with high enantioselectivity. acs.orgnih.gov

Substrate-Controlled Diastereoselective Reactions: The existing stereocenter(s) in a chiral precursor can be used to direct the stereochemistry of subsequent transformations. nih.govresearchgate.net For example, the diastereoselective functionalization of a pre-existing chiral piperidine scaffold could be explored. nih.gov

Photoredox Catalysis: This emerging field offers novel strategies for C-H functionalization and could be applied to the diastereoselective derivatization of the piperidine ring. nih.gov

The successful implementation of these strategies would allow for the synthesis of stereochemically pure isomers of this compound, enabling a detailed investigation of their unique properties.

Novel Computational Approaches for Predicting Reactivity and Conformation

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental design and accelerating research. For this compound, computational studies will be invaluable for elucidating its conformational landscape and predicting its reactivity. nih.govrsc.org

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure. longdom.orgfrontiersin.orgunimelb.edu.au These calculations can help in understanding the conformational preferences of the piperidine ring and the orientation of the amino-propanol side chain. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in various solvents or in the presence of other molecules. nih.gov This can be particularly important for understanding its interactions in potential material science applications.

Reactivity Descriptors: Conceptual DFT can be used to calculate reactivity indices such as Fukui functions and dual descriptors, which can predict the most likely sites for electrophilic, nucleophilic, and radical attack. frontiersin.orgnih.gov This information can guide the design of new derivatization reactions.

A summary of key computational parameters that can be investigated is provided in Table 2.

Table 2: Key Computational Parameters and Their Significance

| Parameter | Computational Method | Significance |

|---|---|---|

| Conformational Energies | DFT | Prediction of the most stable chair and twist conformations of the piperidine ring. rsc.org |

| HOMO-LUMO Gap | DFT | Indication of chemical reactivity and electronic transition properties. frontiersin.org |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of electron-rich and electron-poor regions, predicting sites for non-covalent interactions. nih.gov |

| Solvation Free Energy | MD Simulations | Understanding the molecule's behavior and solubility in different solvents. nih.gov |

Design of Analogs with Tunable Physico-Chemical Properties for Material Science Applications (excluding biological or safety aspects)

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an attractive building block for the synthesis of novel polymers and materials. enamine.netnih.govacs.org Future research in this area will likely focus on designing and synthesizing analogs with tailored physico-chemical properties for specific material science applications.

Potential research avenues include:

Polymer Synthesis: The amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyesters, polyurethanes, or poly(ester amides). nih.govgoogle.comresearchgate.net By systematically modifying the piperidine ring or the propanol backbone, the properties of the resulting polymers, such as thermal stability, mechanical strength, and solubility, could be tuned.

Functionalized Porous Polymers: The molecule could be incorporated into porous polymer networks, where the amino and hydroxyl groups can serve as sites for post-synthetic modification or as active sites for specific applications. rsc.org

Self-Assembling Materials: The potential for hydrogen bonding through the amino and hydroxyl groups could be exploited to design molecules that self-assemble into well-defined nanostructures.

The exploration of these avenues could lead to the development of new materials with unique properties and applications in various fields of material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.